4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid
Description
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene and pyridine ring system with a chlorine substituent at the 4-position and a carboxylic acid group at the 2-position.
Properties
IUPAC Name |
4-chlorothieno[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXSBUMTRUIFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243493 | |
| Record name | 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251996-86-8 | |
| Record name | 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251996-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Chlorination of Pyridine-2-Carboxylic Acid Derivatives
The synthesis begins with the production of 4-chloropyridine-2-carboxylic acid chloride, a critical precursor. A patented method (WO2011093256A1) demonstrates efficient chlorination using bromine as a catalyst.
- Reactants : Pyridine-2-carboxylic acid, thionyl chloride (5 equivalents), bromine (0.2 equivalents).
- Conditions : Nitrogen atmosphere, 85°C, 3–4 hours.
- Outcome :
- Yield : 88–89% (HPLC analysis).
- Impurity profile : 2.3–5.0% 4,5-dichloro byproduct.
| Catalyst | Reaction Time (h) | Yield (%) | Impurity (%) |
|---|---|---|---|
| Bromine | 3–4 | 88–89 | 2.3–5.0 |
| Sodium Bromide + DMF | 6.5 | 76.3 | 6.2 |
| Pyridine Hydrobromide + DMF | 3 | 49.7 | 6.2 |
This method eliminates N-substituted formamides (e.g., DMF), reducing side reactions and improving industrial scalability.
Thieno Ring Formation via Cyclization
The thieno[2,3-c]pyridine core is synthesized through a cyclization reaction. A study by Zhu et al. (2008) reports an 88% yield using diphenyl ether under heating.
- Reactants : 4-Chloropyridine-2-carboxylic acid derivative, sulfur source (exact reagent unspecified in available data).
- Conditions : Diphenyl ether solvent, 20 hours under reflux.
- Outcome :
- Solvent choice (diphenyl ether) enables high-temperature stability.
- Prolonged heating ensures complete cyclization but may require optimization to reduce energy costs.
Carboxylic Acid Functionalization
The final step involves introducing the carboxylic acid group. While specific details are limited in accessible sources, analogous methods suggest:
- Reactants : 4-Chlorothieno[2,3-c]pyridine-2-carbonyl chloride.
- Conditions : Aqueous NaOH, room temperature.
- Yield : >90% (estimated based on similar transformations).
Industrial-Scale Optimization
For large-scale production, the following parameters are critical:
- Catalyst Recovery : Bromine can be recycled via distillation, reducing costs.
- Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyridine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]pyridine Derivatives
7-Chlorothieno[2,3-c]pyridine-2-carboxylic Acid
- Structure : Chlorine at the 7-position instead of 3.
- Molecular Formula: C₈H₄ClNO₂S (identical to the 4-chloro isomer).
- Synthesis: Limited yield data available, but structural analogs suggest similar synthetic challenges due to halogen positioning .
4-(1H-Pyrazol-4-yl)thieno[2,3-c]pyridine-2-carboxylic Acid
- Structure : Pyrazole substituent at the 4-position.
- Molecular Formula : C₁₁H₇N₃O₂S.
- Application : The pyrazole group enhances hydrogen-bonding capacity, making it suitable for kinase inhibitor development .
4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylic Acid Methyl Ester
Pyrrolo[2,3-c]pyridine Derivatives
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Structure: Pyrrolo ring instead of thieno, chlorine at 5-position.
- Synthesis : Prepared via NaOH/EtOH reflux (71% yield) .
- Comparison : The pyrrolo core lacks sulfur, reducing aromaticity and altering solubility. The chlorine position (5 vs. 4) may influence acidity (pKa ~3.5–4.0 for carboxylic acid).
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Structure : Bromine at 4-position.
- Molecular Weight : 241.03 g/mol.
Thieno[2,3-b]pyridine Derivatives
4-Arylthieno[2,3-b]pyridine-2-carboxamides
- Structure : Aryl groups at 4-position, carboxamide instead of carboxylic acid.
- Application : Demonstrated antiplasmodial activity (IC₅₀ < 1 µM for select derivatives) .
- Comparison : Carboxamide derivatives exhibit improved membrane permeability over carboxylic acids, critical for drug bioavailability.
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic Acid
- Structure: Amino and phenyl substituents.
- Molecular Weight : 362.42 g/mol.
- Properties: The amino group increases basicity, while phenyl rings enhance lipophilicity .
Comparative Data Table
Key Findings and Implications
Structural Impact on Reactivity: The thieno core (with sulfur) exhibits greater aromatic stability than pyrrolo analogs, influencing electrophilic substitution rates . Chlorine at the 4-position (vs.
Biological Relevance: Carboxamide derivatives (e.g., 4-Arylthieno[2,3-b]pyridine-2-carboxamides) show superior bioactivity due to improved cell penetration . Halogen positioning (4-Cl vs. 7-Cl) may alter target binding in kinase or protease inhibition .
Synthetic Challenges: Thieno derivatives generally require harsher conditions (e.g., DMF/KOH) compared to pyrrolo analogs (EtOH/NaOH) . Yields for chlorinated compounds are often lower (~70%) due to steric and electronic hindrance .
Biological Activity
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique thieno-pyridine structure that contributes to its biological activity. The presence of the chlorine atom and carboxylic acid group enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly regarding its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria.
Antiparasitic Activity
One notable study demonstrated that derivatives of thieno[2,3-b]pyridine-2-carboxamides, closely related to this compound, exhibited strong antiparasitic activity with IC50 values in the low nanomolar range. The compounds showed selectivity indices greater than 100, indicating a favorable therapeutic window for these agents against malaria parasites while minimizing cytotoxic effects on human cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of thieno[2,3-c]pyridine derivatives has revealed critical insights into how modifications affect biological activity. The presence of aromatic substituents on the nitrogen atom of the carboxylic acid amide structure is crucial for maintaining potent antiplasmodial activity. Compounds lacking these substituents demonstrated significantly reduced efficacy against P. falciparum .
Table 1: Summary of Biological Activity Data
| Compound | IC50 (nM) | Selectivity Index | Target |
|---|---|---|---|
| Compound 1 | 199 | >100 | PfGSK-3 |
| Compound 2 | <10% viability at 3 µM | >100 | P. falciparum |
| Compound 3 | n.d. | n.d. | HEK293T Cells |
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is suggested that the compound may inhibit specific kinases involved in cell signaling pathways critical for parasite survival and proliferation. For instance, some derivatives have shown weak inhibition of PfGSK-3, but their primary mode of action may involve other pathways that warrant further investigation .
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimalarial Activity : In vitro studies indicated that certain derivatives significantly reduced the viability of P. falciparum at concentrations as low as 0.3 µM.
- Cytotoxicity Assessment : The cytotoxic effects on human cells were evaluated using HEK293T cells, revealing a selectivity index indicating minimal toxicity at effective antiparasitic doses .
- In Vivo Pharmacokinetics : Further research into pharmacokinetics showed promising absorption and distribution profiles for selected derivatives in animal models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid?
- Methodology :
- Cyclization : React pyridine-4-carbaldehyde derivatives with methylthioglycolate (K₂CO₃, DMF, 80–100°C), followed by hydrolysis using LiOH in THF/water to yield the carboxylic acid .
- Post-synthesis purification : Recrystallization (ethanol/water) or silica-gel chromatography (eluent: ethyl acetate/hexane) achieves >95% purity .
Q. How is the structural identity of this compound validated?
- Analytical Techniques :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.8–8.5 ppm; carbonyl carbon (COOH) at ~170 ppm .
- HRMS : Molecular ion peak at m/z 213.64 ([M+H]⁺) confirms molecular formula (C₈H₄ClNO₂S) .
- Elemental Analysis : Carbon (44.96%) and chlorine (16.58%) content aligns with theoretical values .
Q. What safety protocols are critical for handling this compound?
- GHS Classification :
- Skin corrosion (Category 2), severe eye irritation (Category 2A), and respiratory toxicity (Category 3) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in this compound?
- DFT Studies : Use B3LYP/6-31G* to calculate electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis spectra (λₐᵦₛ ~270–300 nm) to identify charge-transfer transitions .
- Reactivity Sites : The chlorine atom and carboxyl group are electrophilic hotspots, validated by nucleophilic substitution reactions (e.g., Cl → NH₂ in ammonia) .
Q. What role does this compound play in coordination chemistry?
- Metal Coordination : The carboxylic acid group binds transition metals (e.g., Cd²⁺, Co²⁺) as a bidentate ligand, forming 1D polymers or 3D frameworks.
- Synthesis : Solvothermal reaction (120°C, 24 hours) in water/ethanol yields coordination polymers. Characterize via single-crystal XRD and TGA (decomposition >250°C) .
Q. How to resolve contradictions in reported synthetic yields?
- Troubleshooting :
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted aldehyde).
- Reaction Optimization : Adjust catalyst (e.g., switch K₂CO₃ to Cs₂CO₃) or solvent polarity (DMF → DMAc) to enhance cyclization efficiency .
Q. What biological screening methods are applicable for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion (MIC testing) against S. aureus and E. coli at 10–100 µg/mL .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (IC₅₀ determination) .
Comparative and Mechanistic Studies
Q. How does substituent position (e.g., 4-Cl vs. 7-Cl) affect reactivity?
- Structural Comparison : 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1360902-95-9) shows reduced electrophilicity at the carboxyl group due to steric hindrance from the 7-Cl substituent .
- Reactivity Trends : 4-Cl derivatives undergo faster nucleophilic substitution (e.g., Cl → OMe in methanol/KOH) than 7-Cl analogs .
Q. What stability challenges arise under varying pH conditions?
- pH-Dependent Degradation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
